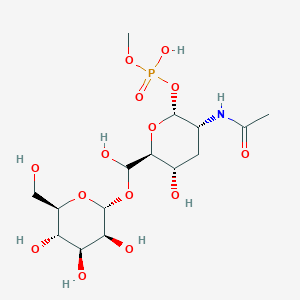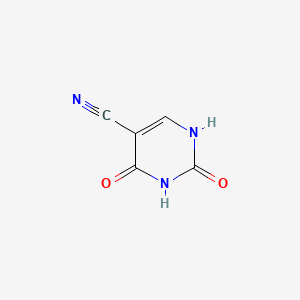
5-Cyanuracil
Übersicht
Beschreibung
5-Cyanouracil (5-CU) is a synthetic compound that has been studied extensively for its potential applications in science and medicine. 5-CU is a fluorinated nucleoside analogue that is structurally similar to uracil, a natural component of RNA and DNA. It is commonly used in the synthesis of organic molecules, as well as in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Herstellung von 5-Cyanuracil
this compound kann in hoher Ausbeute aus Kupfer(I)-cyanid und 5-Ioduracil hergestellt werden {svg_1}. Diese Herstellungsmethode ermöglichte die Markierung dieser Verbindungen mit [14C] Cyanid {svg_2}.
Herstellung von 5-Cyano-2′-Desoxyuridin
Das Desoxynukleosid, 5-Cyano-2′-Desoxyuridin, wurde in ähnlicher Weise aus 5-Iodo-2′-Desoxyuridin hergestellt {svg_3}. Diese Methode ermöglicht auch die Markierung dieser Verbindungen mit [14C] Cyanid {svg_4}.
Versuche zur DNA-Inkorporation
Es wurden Versuche unternommen, this compound in Escherichia coli 15T – und in Mycoplasma mycoides var. capri-DNA unter Bedingungen einzubauen, unter denen mehrere andere 5-substituierte Uracile eingebaut wurden, jedoch ohne Erfolg {svg_5}. Dies deutet darauf hin, dass die Kriterien für ein 5-substituiertes Uracil, das in vivo in DNA eingebaut werden soll, von einem anderen Faktor abhängen als der Größe des Substituenten {svg_6}.
Versuche zur T3-Phagen-DNA-Inkorporation
Ebenso konnte 5-Cyano-2′-Desoxyuridin nicht in die DNA des T3-Phagen unter Bedingungen eingebaut werden, unter denen 5-Brom-2′-Desoxyuridin leicht eingebaut wird {svg_7}. Dies deutet erneut darauf hin, dass die Kriterien für ein 5-substituiertes Uracil, das in vivo in DNA eingebaut werden soll, von einem anderen Faktor abhängen als der Größe des Substituenten {svg_8}.
Chemische Eigenschaften
this compound ist ein weißes bis cremefarbenes, gelbes bis braunes kristallines Pulver oder ein geschmolzener Feststoff {svg_9}. Es hat die Summenformel C5H3N3O2 {svg_10}.
Kommerzielle Verfügbarkeit
this compound ist im Handel erhältlich und kann bei verschiedenen Chemikalienlieferanten gekauft werden {svg_11}. Es wird häufig für Forschungszwecke verwendet {svg_12}.
Wirkmechanismus
Target of Action
5-Cyanouracil (5CNU) is a derivative of uracil and has been shown to exhibit cellular activity . The primary target of 5CNU is double-stranded DNA (ds-DNA) . The compound binds covalently to ds-DNA, which plays a crucial role in the replication and transcription processes of the cell .
Mode of Action
5CNU is often complexed to a photoactive transition metal complex, creating a potential light-activated dual-action therapeutic agent . Upon photoinduction, the complex undergoes efficient ligand exchange for solvent water molecules, simultaneously releasing biologically active 5CNU and generating a new complex . This new complex also binds covalently to ds-DNA .
Biochemical Pathways
The mode of action of 5CNU is multifaceted and involves its incorporation into DNA and RNA, as well as inhibition of thymidylate synthase, an enzyme important in DNA synthesis and repair . It has also been shown to inhibit pyrimidine catabolism in vivo .
Pharmacokinetics
It is known that the oral absorption of 5cnu is incomplete with a short biological half-life . This leads to an obvious peak-valley phenomenon, resulting in the frequent administration requirement and severe side effects .
Result of Action
The result of 5CNU’s action is the generation of three potential therapeutic agents from a single molecule . This includes the released 5CNU and the new complex generated, both of which are biologically active . The new complex, after binding to ds-DNA, can cause changes in the DNA structure, potentially leading to cell death .
Action Environment
The action of 5CNU is influenced by environmental factors such as light and pH. The photoinduced ligand exchange process is efficient, allowing for the release of 5CNU and the generation of a new complex . The quantum yield of this process varies as a function of ligand pKa and the pH of the medium . This suggests that the action, efficacy, and stability of 5CNU can be modulated by controlling these environmental factors .
Biochemische Analyse
Biochemical Properties
5-Cyanouracil plays a significant role in biochemical reactions, particularly in the context of nucleic acid metabolism. It interacts with several enzymes and proteins, including thymidylate synthase and ribonucleotide reductase. These interactions are crucial for its incorporation into nucleic acids and its potential as an inhibitor of pyrimidine catabolism . The binding of 5-Cyanouracil to these enzymes can lead to the inhibition of DNA synthesis and repair, thereby affecting cellular proliferation and survival.
Cellular Effects
The effects of 5-Cyanouracil on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Cyanouracil can inhibit the activity of restriction endonucleases such as Sau 3AI, thereby affecting DNA cleavage and repair mechanisms . Additionally, its incorporation into DNA can lead to mutations and alterations in gene expression, impacting cellular functions and potentially leading to cell death.
Molecular Mechanism
At the molecular level, 5-Cyanouracil exerts its effects through several mechanisms. It can bind to and inhibit enzymes involved in DNA synthesis, such as thymidylate synthase. This inhibition prevents the formation of thymidine monophosphate, a precursor for DNA synthesis, leading to DNA damage and cell death . Furthermore, 5-Cyanouracil can be incorporated into DNA, where it disrupts normal base pairing and induces mutations . These molecular interactions highlight the compound’s potential as a chemotherapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Cyanouracil can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Cyanouracil can be resistant to hydrolysis by certain enzymes, such as Sau 3AI, but can be hydrolyzed by others, like Bgl II and Mbo I . These findings suggest that the temporal effects of 5-Cyanouracil are enzyme-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of 5-Cyanouracil vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect cellular metabolism and gene expression. At higher doses, 5-Cyanouracil can induce significant toxic effects, including DNA damage, apoptosis, and organ toxicity . These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical studies to balance therapeutic efficacy and safety.
Metabolic Pathways
5-Cyanouracil is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as thymidylate synthase and ribonucleotide reductase, which are essential for DNA synthesis and repair . The compound’s incorporation into nucleic acids can also affect metabolic flux and alter the levels of various metabolites, further influencing cellular functions and viability.
Transport and Distribution
The transport and distribution of 5-Cyanouracil within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studies have shown that 5-Cyanouracil can be incorporated into DNA and RNA, affecting their stability and function . The compound’s distribution is also influenced by its interactions with cellular transporters, which facilitate its uptake and intracellular trafficking.
Subcellular Localization
The subcellular localization of 5-Cyanouracil is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, where it exerts its effects on DNA synthesis and repair . Post-translational modifications and targeting signals play a role in directing 5-Cyanouracil to these compartments, ensuring its proper localization and function within the cell.
Eigenschaften
IUPAC Name |
2,4-dioxo-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUXRJCZDHHADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196080 | |
| Record name | 5-Cyanouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4425-56-3 | |
| Record name | 5-Cyanouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4425-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyanouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4425-56-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4425-56-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12931 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Cyanouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


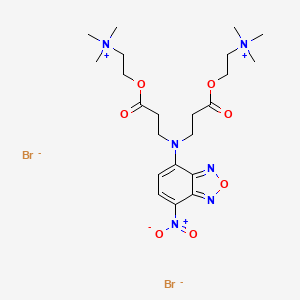
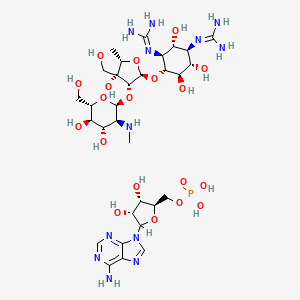

![2-bromo-N-[4-[[(7R,8R,9S,10R,13S)-10,13-dimethyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-yl]sulfanyl]phenyl]acetamide](/img/structure/B1208056.png)
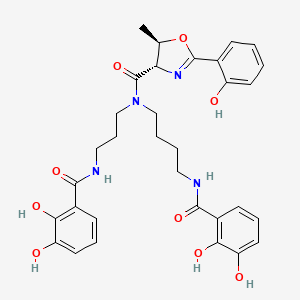
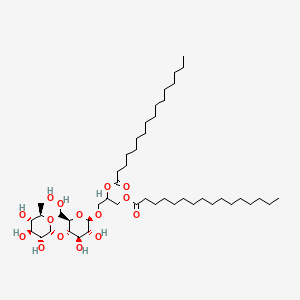
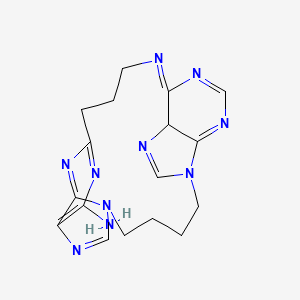
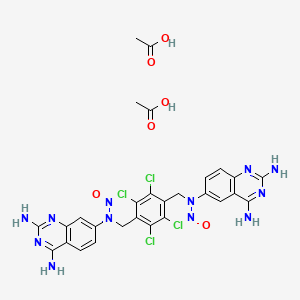
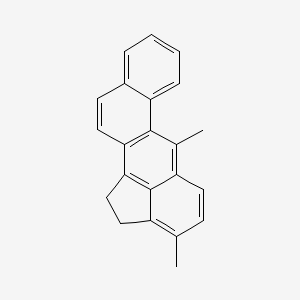

![3,12b-dimethyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B1208067.png)

